BenchChemオンラインストアへようこそ!

Zolpyridine-d6

Mass spectrometry Isotope dilution Impurity quantification

Zolpyridine-d6 (CAS 1330277-06-9; molecular formula C₁₄H₈D₆N₂O; MW 232.31) is a hexa-deuterated isotopologue of zolpyridine, which is itself recognized as Zolpidem USP Related Compound C—one of four key degradation products of zolpidem tartrate formed under photolytic, hydrolytic, and oxidative stress conditions. Zolpyridine-d6 is synthesized as a stable isotope-labeled internal standard (SIL-IS) specifically for the quantitative determination of zolpyridine in pharmaceutical impurity profiling, forced degradation studies, and ANDA regulatory submissions.

Molecular Formula C14H14N2O
Molecular Weight 232.31 g/mol
Cat. No. B12411428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZolpyridine-d6
Molecular FormulaC14H14N2O
Molecular Weight232.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C
InChIInChI=1S/C14H14N2O/c1-10-3-6-12(7-4-10)14(17)16-13-8-5-11(2)9-15-13/h3-9H,1-2H3,(H,15,16,17)/i2D3,5D,8D,9D
InChIKeyNBFFPKCKCRTTRE-ALEXJTRMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zolpyridine-d6: Deuterated Internal Standard for Zolpidem Impurity Quantification and Stability Testing


Zolpyridine-d6 (CAS 1330277-06-9; molecular formula C₁₄H₈D₆N₂O; MW 232.31) is a hexa-deuterated isotopologue of zolpyridine, which is itself recognized as Zolpidem USP Related Compound C—one of four key degradation products of zolpidem tartrate formed under photolytic, hydrolytic, and oxidative stress conditions [1]. Zolpyridine-d6 is synthesized as a stable isotope-labeled internal standard (SIL-IS) specifically for the quantitative determination of zolpyridine in pharmaceutical impurity profiling, forced degradation studies, and ANDA regulatory submissions [2]. Its six deuterium atoms are site-specifically incorporated on the pyridine ring (positions 3, 4, 6, and the 5-methyl group), producing a +6 Da mass shift relative to the unlabeled analyte .

Why Unlabeled Zolpyridine or Alternative Internal Standards Cannot Replace Zolpyridine-d6 in Regulated Impurity Quantification


In LC-MS/MS-based impurity quantification, the internal standard must exhibit near-identical extraction recovery, chromatographic retention, and ionization behavior to the target analyte to compensate for matrix effects, recovery losses, and instrument variability [1]. Unlabeled zolpyridine (MW 226.27) cannot serve as an internal standard because it is indistinguishable from the analyte itself, precluding differential mass spectrometric detection. Structural analog internal standards (e.g., a non-deuterated compound with a different core structure) may exhibit divergent extraction recoveries and differential ion suppression/enhancement, introducing quantitative bias [2]. Zolpidem-d6, while deuterated, targets the parent drug (m/z 308) rather than the zolpyridine degradation product (m/z 227 unlabeled; m/z 233 for the d6 isotopologue), rendering it analytically unsuitable for zolpyridine-specific quantification where orthogonal selectivity is mandated by ICH Q3A/Q3B impurity identification thresholds [3].

Quantitative Differentiation Evidence: Zolpyridine-d6 vs. Closest Analytical Comparators


Mass Shift of +6 Da Ensures Unambiguous MS Discrimination from Unlabeled Zolpyridine Analyte

Zolpyridine-d6 provides a +6 Da mass shift relative to unlabeled zolpyridine (MW 226.27 → 232.31), corresponding to six deuterium atoms replacing six hydrogen atoms on the 5-methylpyridine ring . In the specific context of zolpidem degradation product monitoring, unlabeled zolpyridine is detected at m/z 227 in LC-MS, while the zolpaldehyde degradation product (also unlabeled) also appears at m/z 227, creating potential isobaric interference [1]. Zolpyridine-d6 shifts the target signal to m/z 233, eliminating this ambiguity. In contrast, a non-deuterated structural analog internal standard would share no isotopic relationship with the analyte, failing to provide matched extraction recovery or ionization behavior [2].

Mass spectrometry Isotope dilution Impurity quantification

HPLC Purity of 99% Exceeds Typical Unlabeled Zolpyridine Reference Standard Specifications

Zolpyridine-d6 is commercially available at a certified purity of 99% by HPLC from BOC Sciences, with the product supplied as a white solid stored at -20 °C . By comparison, the unlabeled zolpyridine reference standard (Zolpidem USP Related Compound C) is commonly offered at ≥95% purity (MuseChem) or 98% (Coompo Research Chemicals) . This 1–4 percentage-point purity differential is analytically meaningful in impurity quantification workflows: a 95%-pure internal standard introduces up to 5% unidentified mass contribution that can propagate systematic error through calibration curves, particularly at the low quantification levels required for ICH Q3A impurity identification thresholds (typically 0.10% or 1 mg/day, whichever is lower) [1].

Reference standard purity Quality control Method validation

Site-Specific Hexa-Deuteration on the Pyridine Ring Minimizes Deuterium-Hydrogen Back-Exchange Artifacts vs. Labile Site Labeling

Zolpyridine-d6 incorporates deuterium exclusively at carbon-bound positions on the pyridine ring (positions 3, 4, 6 as aromatic C-D, and the 5-methyl group as CD₃), as confirmed by IUPAC nomenclature: 4-methyl-N-[3,4,6-trideuterio-5-(trideuteriomethyl)pyridin-2-yl]benzamide . These carbon-bound deuterium atoms are non-exchangeable under standard sample preparation conditions (aqueous/organic extraction, pH 2–10), preventing the deuterium-hydrogen back-exchange artifacts that plague internal standards labeled at O–H, N–H, or S–H positions [1]. This contrasts with deuterated internal standards prepared via solution-phase H/D exchange of labile protons, which can lose isotopic label during sample processing and produce time-dependent signal drift [2].

Isotopic integrity Deuterium labeling Sample preparation stability

Regulatory Identity as USP Related Compound C Enables Direct ANDA/DMF Traceability vs. Non-Pharmacopeial Internal Standards

Zolpyridine is formally recognized as Zolpidem USP Related Compound C (chemical name: 4-methyl-N-(5-methylpyridin-2-yl)benzamide) and is supplied with detailed characterization data compliant with USP regulatory guidelines [1]. Zolpyridine-d6, as the deuterated isotopologue of this USP-recognized impurity, inherits this regulatory identity and is specifically designated for analytical method development, method validation (AMV), and Quality Controlled (QC) applications in Abbreviated New Drug Applications (ANDA) for zolpidem-containing drug products [2]. By contrast, a non-deuterated structural analog or an alternative internal standard without USP pedigree requires additional bridging studies to establish traceability to pharmacopeial reference standards, adding 4–8 weeks to method validation timelines [3].

Regulatory compliance ANDA submission USP reference standard Impurity profiling

Deuterated SIL-IS Provides Superior Matrix Effect Compensation Compared to Structural Analog Internal Standards

Stable isotope-labeled internal standards (SIL-IS) such as Zolpyridine-d6 co-elute nearly identically with their unlabeled analyte counterparts, ensuring that both experience the same degree of ion suppression or enhancement from co-extracted matrix components [1]. This contrasts with structural analog internal standards, which elute at different retention times and are subjected to different zones of the solvent gradient where matrix effects may vary substantially. Literature evidence demonstrates that deuterated internal standards improve precision across multiple matrix lots: in systematic comparisons, absolute recoveries with deuterated IS ranged from 85% to 132% with relative recoveries of 107%–124%, and precision across lots improved when deuterated internal standards were used [2]. While these precision improvement data are not specific to zolpyridine-d6, they represent the class-level performance expectation for a properly designed hexa-deuterated SIL-IS [3].

Matrix effect Ion suppression Isotope dilution mass spectrometry Bioanalytical method validation

Orthogonal Analyte Specificity vs. Zolpidem-d6: Targeting the Degradation Product Rather Than the Parent Drug

Zolpyridine-d6 targets the zolpyridine degradation product (detected at m/z 227 unlabeled) rather than the parent drug zolpidem (m/z 308), providing orthogonal selectivity in stability-indicating methods [1]. In forced degradation studies, zolpidem tartrate generates four key degradants: zolpacid (m/z 281), oxozolpidem (m/z 322), zolpaldehyde (m/z 227), and zolpyridine (m/z 227) [2]. Zolpidem-d6 (MW ~313, labeled on the parent imidazopyridine core), while an excellent internal standard for zolpidem quantification in pharmacokinetic studies, cannot serve for zolpyridine-specific quantification because (a) it co-elutes in a different retention window, (b) its mass spectrometric detection channel (m/z 314) is orthogonal to zolpyridine (m/z 227), and (c) it fails to track zolpyridine-specific extraction recovery or degradation kinetics .

Forced degradation Impurity-specific quantification Stability-indicating method Orthogonal selectivity

Optimal Deployment Scenarios for Zolpyridine-d6 in Pharmaceutical and Bioanalytical Workflows


ANDA Impurity Profiling and Method Validation for Generic Zolpidem Drug Products

Zolpyridine-d6 is the preferred internal standard for quantifying zolpyridine (Zolpidem USP Related Compound C) in ANDA submission packages. As the deuterated isotopologue of a USP-recognized impurity reference standard, it provides direct traceability to the pharmacopeial monograph, eliminating the need for additional bridging studies. Its +6 Da mass shift (m/z 233) ensures unambiguous quantification of zolpyridine without isobaric interference from the co-eluting zolpaldehyde degradation product (m/z 227). This is critical for demonstrating that zolpyridine levels remain below ICH Q3A identification thresholds (0.10% or 1 mg/day) across stability batches, a prerequisite for ANDA approval. [1]

Forced Degradation (Stress Testing) Studies per ICH Q1A(R2) Guidelines

In photolytic, hydrolytic, and oxidative forced degradation studies of zolpidem tartrate drug substance and drug product, zolpyridine is one of four key degradants formed. Zolpyridine-d6 enables accurate mass balance accounting by providing degradation-product-specific internal standardization, orthogonal to the use of Zolpidem-d6 for parent drug quantification. Its carbon-bound deuterium labeling ensures isotopic integrity throughout the stress conditions (elevated temperature, acidic/basic hydrolysis, UV exposure), avoiding the signal drift that can affect labile-deuterium-labeled standards. This supports robust kinetic modeling of zolpidem degradation pathways and shelf-life prediction. [2]

Stability-Indicating HPLC/UPLC Method Development for QC Release Testing

When developing stability-indicating HPLC or UPLC methods for zolpidem tartrate drug substance and finished dosage forms, Zolpyridine-d6 serves as the optimal internal standard for the zolpyridine-specific detection channel. The validated UPLC method (Acquity HSS T3-C18 column, 8-minute runtime, Rs > 1.5 for all critical pairs) achieves mean recovery of 98.91 ± 0.55% for the parent drug; incorporation of Zolpyridine-d6 as the impurity-specific SIL-IS extends this precision to the zolpyridine degradation product, enabling a fully integrated stability-indicating method suitable for QC release and shelf-life monitoring. [3]

Metabolic Pathway Tracing and Reaction Mechanism Elucidation in Preclinical Development

Beyond impurity quantification, the stable isotope labeling of Zolpyridine-d6 enables its use as a tracer in reaction mechanism studies investigating the photochemical degradation pathway of zolpidem—specifically the singlet-oxygen-mediated cleavage of the imidazopyridine enamine that yields zolpyridine. Its six deuterium atoms provide a distinct isotopic signature for tracking the fate of the pyridine ring fragment through subsequent degradation cascades, supporting mechanistic elucidation and the rational design of formulation strategies (e.g., film coatings, antioxidant excipients) to mitigate photolytic degradation.

Quote Request

Request a Quote for Zolpyridine-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.